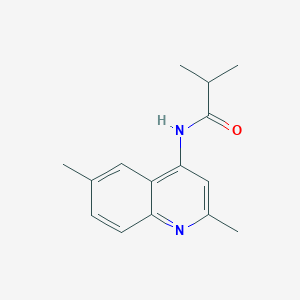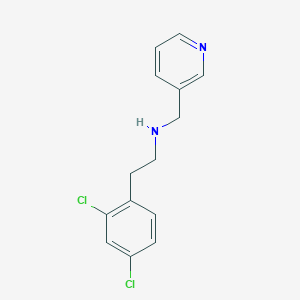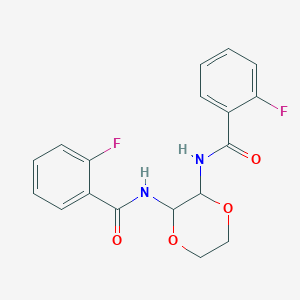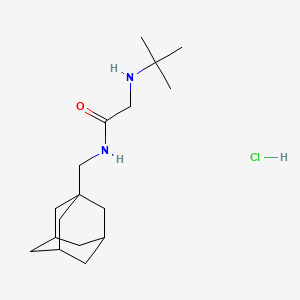![molecular formula C20H23N3 B4889665 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B4889665.png)
2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole, also known as MPPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPI belongs to the class of indole derivatives and has been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
Scientific Research Applications
2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole has also been investigated for its potential use in the treatment of drug addiction and pain management.
Mechanism of Action
The exact mechanism of action of 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole is not fully understood. However, it has been suggested that 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole acts as a partial agonist at the 5-HT1A receptor and an antagonist at the D2 receptor. This dual action may contribute to its antipsychotic and antidepressant effects. 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole has also been shown to modulate the activity of the opioid receptor, which may explain its potential use in pain management.
Biochemical and Physiological Effects:
2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole has been found to exhibit a range of biochemical and physiological effects in animal models. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole has also been found to reduce the levels of corticotropin-releasing hormone (CRH), a hormone that is involved in the stress response. This may explain its potential anxiolytic effects.
Advantages and Limitations for Lab Experiments
2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole has several advantages for use in lab experiments. It is easy to synthesize and can be obtained in its pure form through column chromatography. 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole has also been found to exhibit a range of biological activities, making it a useful tool for investigating the mechanisms of various neurological and psychiatric disorders. However, there are also some limitations to using 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole in lab experiments. Its exact mechanism of action is not fully understood, and there is limited information available on its potential side effects.
Future Directions
There are several future directions for research on 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole. One area of interest is its potential use in the treatment of drug addiction. 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole has been found to reduce drug-seeking behavior in animal models, and further research is needed to investigate its potential use in humans. Another area of interest is its potential use in pain management. 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole has been shown to modulate the activity of the opioid receptor, and further research is needed to investigate its potential use as an analgesic. Finally, more research is needed to fully understand the mechanism of action of 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole and its potential side effects. This will help to determine its safety and efficacy for use in humans.
Synthesis Methods
The synthesis of 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole can be achieved through a multistep process involving the reaction of 2-methyl-1H-indole-3-carboxaldehyde with 4-phenylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography to obtain 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole in its pure form.
properties
IUPAC Name |
2-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c1-16-19(18-9-5-6-10-20(18)21-16)15-22-11-13-23(14-12-22)17-7-3-2-4-8-17/h2-10,21H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHILFZGLLNMQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-1H-indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(1-naphthylamino)sulfonyl]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B4889602.png)
![2-butyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4889614.png)

![1-[(5-chloro-2-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B4889626.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4889641.png)
![N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B4889642.png)
![isopropyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4889643.png)
![3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid](/img/structure/B4889650.png)
![N-cyclopropyl-1'-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4889656.png)

![6-(4-hydroxy-1-piperidinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B4889671.png)
